molecular formula C20H20N4O2 B11139844 N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide

Cat. No.: B11139844
M. Wt: 348.4 g/mol
InChI Key: ASAXUHWYAFJKJC-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide, often referred to as “Compound X” , is a synthetic organic molecule. Its chemical structure combines benzimidazole, indole, and carboxamide moieties. Let’s break down its components:

    Benzimidazole: This heterocyclic ring system contains two nitrogen atoms and is commonly found in pharmaceuticals due to its biological activity.

    Indole: Another aromatic heterocycle, indole is present in many natural products and plays a crucial role in biological processes.

    Carboxamide: The carboxamide group (CONH₂) imparts solubility and influences the compound’s interactions.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for Compound X, but one common approach involves the condensation of 1H-indole-6-carboxylic acid with 1,2-diaminobenzene (benzimidazole) under appropriate conditions. The reaction proceeds via amide bond formation.

Industrial Production:: In industry, Compound X is synthesized using efficient and scalable methods. Large-scale production typically involves continuous-flow processes or batch reactions. Optimization ensures high yields and purity.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions:

    Oxidation: It can be oxidized to form its corresponding carboxylic acid or other derivatives.

    Reduction: Reduction of the carboxamide group yields the corresponding amine.

    Substitution: Halogenation or other substitution reactions modify its structure.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., bromine).

Major products:

  • Oxidation: 1H-indole-6-carboxylic acid
  • Reduction: N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-6-amine

Scientific Research Applications

Compound X finds applications across disciplines:

    Medicine: It exhibits potential as an anticancer agent due to its interactions with cellular pathways.

    Chemistry: Researchers use it as a building block for novel compounds.

    Biology: It influences cell signaling and gene expression.

    Industry: Its derivatives serve as intermediates in drug synthesis.

Mechanism of Action

The exact mechanism of action remains an active area of research. studies suggest that Compound X interacts with specific protein targets, modulating cellular processes. Further investigations are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Compound X stands out due to its unique combination of benzimidazole and indole moieties. Similar compounds include:

    N-(1H-1,3-benzimidazol-2-ylmethyl)-1H-indole-6-carboxylic acid: Lacks the methoxyethyl group.

    N-(1H-1,3-benzimidazol-2-ylmethyl)-1H-indole-6-amine: The reduced form without the carboxamide.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)indole-6-carboxamide

InChI

InChI=1S/C20H20N4O2/c1-26-11-10-24-9-8-14-6-7-15(12-18(14)24)20(25)21-13-19-22-16-4-2-3-5-17(16)23-19/h2-9,12H,10-11,13H2,1H3,(H,21,25)(H,22,23)

InChI Key

ASAXUHWYAFJKJC-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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